molecular formula C12H14BrNO3 B1482811 2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid CAS No. 2036107-52-3

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid

Cat. No. B1482811
CAS RN: 2036107-52-3
M. Wt: 300.15 g/mol
InChI Key: ZWOSCHXYKONNTJ-UHFFFAOYSA-N
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Description

The compound “2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid” is a chemical compound that can be purchased from various suppliers . It is used in the preparation of aryl fused azapolycyclic compounds for the treatment of neurological and psychological disorders .


Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as tetrahydrobenzoxazepines . These compounds have been studied for their potential use in treating various diseases, including cancer .

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

Benzoxazepines, including structures analogous to 2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid, are important scaffolds in organic chemistry and drug discovery. They are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents, offering a versatile approach for creating complex heterocyclic compounds with significant biological activities (Ibrahim, 2011). These synthetic strategies enable the production of compounds with potential as building blocks in organic synthesis and as leads in drug development.

Future Directions

The future research directions for this compound could involve further exploration of its potential therapeutic uses, particularly in the treatment of neurological and psychological disorders . Additionally, more research could be done to better understand its physical and chemical properties, as well as its mechanism of action .

properties

IUPAC Name

2-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-8(12(15)16)14-4-5-17-11-3-2-10(13)6-9(11)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOSCHXYKONNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid
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2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid
Reactant of Route 6
2-(7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propanoic acid

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